3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid
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Overview
Description
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound with a fused bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-step process starting from simple precursors . Another method includes the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid
- 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid
- 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Uniqueness
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-10-8-4-7(9(12)13)2-3-11(6)8/h5,7H,2-4H2,1H3,(H,12,13) |
InChI Key |
UITNOXXIHLWXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1CCC(C2)C(=O)O |
Origin of Product |
United States |
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